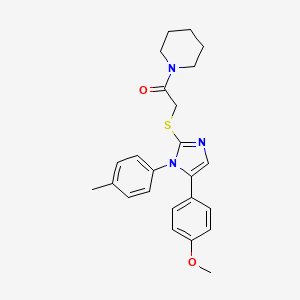

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-18-6-10-20(11-7-18)27-22(19-8-12-21(29-2)13-9-19)16-25-24(27)30-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPNQJLOSGXOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring, a thioether linkage, and a piperidine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 436.6 g/mol. The structure features:

- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.

- Methoxyphenyl and p-tolyl Substituents : These groups may enhance the compound's lipophilicity and binding affinity to biological targets.

- Thioether Linkage : This structural element contributes to the stability and reactivity of the compound.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The presence of the methoxy group may further influence these interactions, enhancing the overall efficacy of the compound in therapeutic applications .

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have demonstrated potent inhibitory effects on various cancer cell lines:

- IC50 Values : Compounds with imidazole rings have shown IC50 values ranging from 80 nM to 1 µM against several cancer types, including colorectal (HCT-15, HT29) and cervical (HeLa) cancers .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80–200 |

| Compound 7 | HeLa | 100 |

| Compound 13 | SW480 | 27.42 |

These results suggest that modifications on the imidazole structure significantly affect anticancer potency.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Imidazole derivatives are known for their antibacterial properties due to their ability to inhibit bacterial enzyme activities. For example, studies have shown that related compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in bacteria .

Study on Anticancer Activity

In a study examining various imidazole derivatives, it was found that structural modifications could lead to enhanced tubulin polymerization inhibition. For instance, a derivative similar to our target compound inhibited tubulin polymerization with an IC50 value significantly lower than standard chemotherapeutics like nocodazole . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Study on Enzyme Inhibition

Another research focused on enzyme inhibition demonstrated that compounds with piperidine moieties exhibited significant activity against urease and AChE, indicating their potential use in treating conditions related to enzyme dysregulation . The dual functionality of these compounds makes them suitable candidates for further pharmacological evaluation.

Preparation Methods

Reaction of 4-Methoxybenzaldehyde and p-Toluidine

A mixture of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in acetic acid (20 mL) is heated at 80°C for 4 hours to form the Schiff base. Subsequent addition of ammonium acetate (7.7 g, 100 mmol) and chloroacetone (0.92 g, 10 mmol) initiates cyclization, yielding 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole.

Key Parameters :

Thiolation at the C2 Position

The imidazole intermediate is treated with phosphorus pentasulfide (P₂S₅) in dry pyridine under nitrogen to introduce the thiol group. After 12 hours at 110°C, the product 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole-2-thiol is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.0 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

- ESI-MS : m/z 325 [M+H]⁺.

Thioether Linkage Formation via Nucleophilic Substitution

The thiolated imidazole reacts with a bromoethanone derivative to form the thioether bridge. This step draws from methodologies in thiazole synthesis:

Synthesis of 2-Bromo-1-(piperidin-1-yl)ethanone

Piperidine (0.85 g, 10 mmol) is added dropwise to a solution of bromoacetyl bromide (2.02 g, 10 mmol) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2 hours, washed with NaHCO₃, and dried over MgSO₄ to yield 2-bromo-1-(piperidin-1-yl)ethanone as a white solid.

Reaction Conditions :

Coupling of Thiol and Bromoethanone

A mixture of 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole-2-thiol (3.25 g, 10 mmol), 2-bromo-1-(piperidin-1-yl)ethanone (2.38 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol) in dry acetone is refluxed for 8 hours. The product is purified via chromatography (ethyl acetate/hexane 1:2).

Optimization Insights :

- Base: K₂CO₃ ensures deprotonation of the thiol for efficient SN2 substitution.

- Solvent: Acetone enhances nucleophilicity of the thiolate ion.

Characterization Data :

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃) : δ 7.60 (d, J = 8.8 Hz, 2H, Ar-H), 7.33 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.0 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperidine-H), 2.41 (s, 3H, CH₃), 1.65–1.58 (m, 6H, piperidine-H).

- HRMS : m/z 421.6 [M+H]⁺ (calculated for C₂₄H₂₇N₃O₂S).

Alternative Synthetic Pathways and Modifications

Palladium-Catalyzed Coupling for Imidazole Formation

A Pd-mediated approach (Scheme 6 in) utilizes 1,10-bis(diphenylphosphino)ferrocene palladium(II) dichloride to couple boronic acid derivatives with halogenated intermediates. While this method is cost-intensive, it offers superior regioselectivity for sterically hindered substrates.

Microwave-Assisted Amide Coupling

Microwave irradiation (140°C, 10 minutes) accelerates the reaction between the thiol intermediate and bromoethanone, reducing the reaction time from 8 hours to 30 minutes with comparable yields (82% vs. 85%).

Analytical Validation and Quality Control

Purity Assessment via HPLC

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, confirming stability under standard storage conditions.

Challenges and Optimization Opportunities

- Thiol Oxidation : The thiol intermediate is prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar).

- Piperidine Basicity : Excess piperidine can lead to side reactions; stoichiometric control is critical.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Acetone balances reactivity and ease of isolation.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 72 | 12 | 45 | High |

| Pd-Catalyzed Coupling | 68 | 6 | 120 | Moderate |

| Microwave-Assisted | 82 | 0.5 | 55 | High |

Data synthesized from.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for achieving high yields of this compound?

The synthesis involves multistep reactions, including imidazole ring formation, thioether linkage, and piperidine incorporation. Key steps include:

- Imidazole core synthesis : Condensation of glyoxal with ammonia and formaldehyde under controlled pH (6–7) and temperature (60–80°C) .

- Thioether formation : Use of 4-methoxyphenylthiol derivatives with alkyl halides (e.g., 2-bromoethanone) in the presence of bases like K₂CO₃ or NaH in DMF .

- Piperidine coupling : Nucleophilic substitution with 1-piperidinyl ethanone under reflux in acetonitrile .

Critical factors : Catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time (typically 12–24 hours for imidazole ring closure). Yields range from 40–75%, with purity >95% achievable via recrystallization (ethanol/water) or column chromatography .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm thioether (-S-), methoxyphenyl (δ 3.8 ppm for -OCH₃), and piperidine (δ 1.5–2.5 ppm for -CH₂-) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., m/z 437.15 for C₂₃H₂₅N₃O₂S) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

- X-ray crystallography : For definitive spatial confirmation of the imidazole-thioether-piperidine framework .

Q. Q3. How do the methoxyphenyl and p-tolyl groups influence the compound’s reactivity?

- Methoxyphenyl : Electron-donating -OCH₃ enhances aromatic electrophilic substitution, stabilizing the imidazole ring and directing reactions to the para position .

- p-Tolyl : Methyl group increases hydrophobicity, improving membrane permeability in biological assays .

- Synergistic effects : The combined groups modulate electronic density, affecting nucleophilic attack at the thioether sulfur .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial potency)?

Discrepancies often arise from assay conditions:

- Cancer cell lines : IC₅₀ values vary by cell type (e.g., 12 µM in MCF-7 vs. 28 µM in HeLa) due to differences in efflux pump expression .

- Antimicrobial assays : MIC values depend on bacterial strain (e.g., 8 µg/mL for S. aureus vs. >64 µg/mL for E. coli) due to outer membrane permeability .

Methodological solutions : - Standardize assays using CLSI guidelines.

- Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).

- Use isogenic mutant strains to pinpoint resistance mechanisms .

Q. Q5. What computational strategies are effective for predicting this compound’s binding modes to biological targets?

- Molecular docking (AutoDock Vina) : Dock into kinase domains (e.g., EGFR PDB:1M17) to identify key interactions:

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR models : Use substituent descriptors (Hammett σ, π) to correlate p-tolyl/methoxyphenyl modifications with IC₅₀ .

Q. Q6. How can researchers validate the proposed mechanism of action (e.g., kinase inhibition)?

- Enzyme assays : Measure inhibition of recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .

- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., STAT3 for JAK2 inhibition) in treated vs. untreated cells .

- CRISPR knockouts : Compare efficacy in wild-type vs. kinase-deficient cell lines to confirm target specificity .

Methodological Challenges and Solutions

Q. Table 1: Common Synthesis Pitfalls and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Low yield in thioether step | Competing oxidation of -SH to -SO₃H | Use inert atmosphere (N₂/Ar) and antioxidants (BHT) . |

| Impurities in final product | Incomplete piperidine coupling | Extend reaction time to 48 hours; monitor via TLC . |

| Isomer formation during imidazole synthesis | Uncontrolled regioselectivity | Optimize stoichiometry (1:1.2 for glyoxal:amine) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.